4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid
CAS No.: 116492-99-0
Cat. No.: VC20851622
Molecular Formula: C14H8F3NO2S2
Molecular Weight: 343.3 g/mol
* For research use only. Not for human or veterinary use.
![4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid - 116492-99-0](/images/no_structure.jpg)
Specification
CAS No. | 116492-99-0 |
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Molecular Formula | C14H8F3NO2S2 |
Molecular Weight | 343.3 g/mol |
IUPAC Name | 4-cyano-5-methylsulfanyl-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid |
Standard InChI | InChI=1S/C14H8F3NO2S2/c1-21-13-9(6-18)10(11(22-13)12(19)20)7-3-2-4-8(5-7)14(15,16)17/h2-5H,1H3,(H,19,20) |
Standard InChI Key | PDGBICZPQGIXQC-UHFFFAOYSA-N |
SMILES | CSC1=C(C(=C(S1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F)C#N |
Canonical SMILES | CSC1=C(C(=C(S1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F)C#N |
Introduction
Chemical Structure and Properties
Structural Features
The compound's structure consists of several key components:
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A thiophene core (C4H4S) serving as the central scaffold
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A cyano group (CN) at position 4 of the thiophene ring
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A methylthio group (SCH3) at position 5
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A 3-(trifluoromethyl)phenyl substituent at position 3
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A carboxylic acid group (COOH) at position 2
This unique arrangement of functional groups creates a molecule with distinct electronic properties. The thiophene ring itself is aromatic, containing 6 π-electrons (two from each of the two double bonds and two from the sulfur atom's lone pair). The various substituents affect the electron density distribution within the ring, which in turn influences the compound's reactivity patterns.
Physical and Chemical Properties
Based on its structure, 4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid would be expected to exhibit the following properties:
Table 1: Predicted Physical Properties
Property | Predicted Value/Characteristic | Basis for Prediction |
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Physical State | Solid at room temperature | Based on molecular weight and presence of aromatic rings |
Color | Pale yellow to off-white crystalline solid | Common for thiophene derivatives with similar substitution patterns |
Solubility | Poor water solubility, good solubility in organic solvents | Due to the presence of both polar (COOH, CN) and nonpolar groups |
Melting Point | Likely above 180°C | Based on similar thiophene derivatives with multiple substituents |
Log P | Approximately 3.5-4.5 | Calculated based on structural components |
pKa | ~3.5-4.0 for the carboxylic acid group | Influenced by the electron-withdrawing groups present |
The chemical reactivity of this compound is primarily governed by its functional groups:
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The carboxylic acid group is acidic and can participate in salt formation, esterification, and amidation reactions.
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The cyano group can undergo hydrolysis to form amides or carboxylic acids under appropriate conditions.
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The thiophene core can participate in electrophilic aromatic substitution reactions, although the existing substituents would influence the regioselectivity and reaction rates.
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The methylthio group can be oxidized to sulfoxides or sulfones and may undergo nucleophilic substitution reactions.
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The trifluoromethyl group on the phenyl ring increases the acidity of the carboxylic acid through its electron-withdrawing effect.
Synthetic Approaches
Step | Reaction Type | Key Reagents | Expected Intermediate |
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1 | Thiophene core formation | Gewald synthesis or Paal-Knorr reaction | Substituted thiophene |
2 | Cyanation | CuCN or TMSCN with catalyst | Cyano-substituted thiophene |
3 | Methylthiolation | CH3SNa or (CH3S)2 with base | Methylthio-cyano-thiophene |
4 | Arylation | 3-(Trifluoromethyl)phenylboronic acid, Pd catalyst | Fully substituted thiophene with protected acid |
5 | Carboxylic acid deprotection | Hydrolysis conditions | Target compound |
Related Synthetic Methodologies
Research on related thiophene derivatives provides insights into potential synthesis methods. For example, the synthesis of 2-amino-4,5-dihydrothiophene-3-carbonitriles has been demonstrated through the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone or through Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization .
These approaches suggest that cyanothioacetamide derivatives can serve as useful precursors for constructing thiophene rings with cyano substitution. Such methods could potentially be adapted for the synthesis of 4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid with appropriate modifications to the reaction conditions and starting materials.
Structural Feature | Potential Biological Relevance | Mechanisms of Action |
---|---|---|
Thiophene core | Common in pharmaceuticals | Bioisostere for benzene; influences drug-like properties |
Cyano group | Hydrogen bond acceptor | Interactions with amino acid residues in target proteins |
Carboxylic acid | Acidic functionality | Formation of salt bridges with basic residues in proteins |
Trifluoromethyl group | Enhances lipophilicity | Improves membrane penetration and metabolic stability |
Methylthio group | Sulfur-containing moiety | Unique binding interactions; potential metabolic site |
Research on N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide, a structurally related compound, indicates potential hazards including skin irritation, suspected mutagenicity, and possible carcinogenicity . This suggests that compounds containing cyano and trifluoromethyl substituents on aromatic rings may exhibit significant biological activities, though careful toxicological evaluation would be necessary.
Analytical Characterization
Spectroscopic Profile
4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid would exhibit characteristic spectroscopic features that could be used for its identification and purity assessment:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR would show signals for the methylthio group (approximately δ 2.5-2.7 ppm) and the aromatic protons of the trifluoromethylphenyl group (δ 7.3-8.0 ppm).
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13C NMR would display signals for the cyano carbon (approximately δ 115-120 ppm), the carboxylic acid carbon (δ 160-170 ppm), and the distinctive thiophene carbons.
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19F NMR would show a characteristic signal for the trifluoromethyl group.
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Infrared (IR) Spectroscopy:
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Strong absorption bands for the cyano group (approximately 2220-2240 cm-1)
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Carboxylic acid C=O stretching (approximately 1680-1700 cm-1)
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O-H stretching of the carboxylic acid (broad band around 2500-3300 cm-1)
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C-F stretching from the trifluoromethyl group (approximately 1100-1200 cm-1)
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Mass Spectrometry:
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Molecular ion peak at m/z corresponding to the molecular weight
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Characteristic fragmentation pattern including loss of the methylthio group and fragmentation of the carboxylic acid moiety
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Chromatographic Behavior
The compound would likely exhibit the following chromatographic characteristics:
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High-Performance Liquid Chromatography (HPLC):
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Good retention on reversed-phase columns due to its aromatic and lipophilic character
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UV detection possible due to the conjugated system, with absorption maxima likely in the range of 250-300 nm
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Thin-Layer Chromatography (TLC):
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Moderate to high Rf values on silica gel with appropriate solvent systems
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Visualization possible with UV light due to the conjugated system
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Materials Science Applications
Electronic and Optical Properties
The thiophene core in 4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid suggests potential applications in materials science. Thiophene-based compounds are widely used in organic electronics due to their unique electronic properties.
Specific potential applications include:
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Organic semiconductors: The conjugated system within the thiophene ring, coupled with the electron-withdrawing and electron-donating substituents, could create interesting electronic properties suitable for semiconductor applications.
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Photovoltaic materials: Modified derivatives of this compound could potentially serve as components in organic solar cells, where thiophene-based materials are commonly employed.
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Sensors: The combination of functional groups could create specific binding sites for analytes, potentially enabling the development of chemical sensors.
Coordination Chemistry
The presence of multiple coordination sites in 4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid suggests potential applications in coordination chemistry:
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Metal complexation through the carboxylic acid group
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Potential coordination through the cyano nitrogen and methylthio sulfur atoms
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Development of metal-organic frameworks (MOFs) or coordination polymers
Such metal complexes might exhibit interesting catalytic, magnetic, or luminescent properties, opening avenues for research in materials chemistry.
Future Research Directions
Synthetic Optimization
Future research on 4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid could focus on:
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Development of efficient and scalable synthetic routes
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Investigation of regioselective functionalization methods for the thiophene core
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Exploration of green chemistry approaches to reduce environmental impact during synthesis
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship studies could be conducted to:
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Evaluate the influence of each functional group on biological activity
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Identify optimal substitution patterns for specific biological targets
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Develop derivatives with enhanced activity and reduced toxicity
Materials Science Applications
Research into materials applications could include:
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Investigation of polymerization through the carboxylic acid group
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Exploration of thin-film properties for electronics applications
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Development of functionalized derivatives for specific sensing applications
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